molecular formula C12H18O2 B14169263 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol CAS No. 53847-36-2

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B14169263
CAS No.: 53847-36-2
M. Wt: 194.27 g/mol
InChI Key: HNWGZBPWSQYULK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-methoxyphenyl derivatives with appropriate alkylating agents. One common method includes the reaction of 2-methoxyphenylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, and H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting various biochemical pathways, including oxidative stress response and inflammatory pathways.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure, leading to different chemical properties and applications.

    2-Methoxyphenyl isocyanate: Another methoxyphenyl derivative with distinct reactivity due to the isocyanate group.

Uniqueness: 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a methoxyphenyl group with a dimethylpropanol backbone makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

53847-36-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H18O2/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8,11,13H,1-4H3

InChI Key

HNWGZBPWSQYULK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1OC)O

Origin of Product

United States

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